molecular formula C14H12N4O2 B2475958 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2034312-15-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No. B2475958
CAS RN: 2034312-15-5
M. Wt: 268.276
InChI Key: XALLXYRVRVXMKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography , NMR spectroscopy, and electron microscopy are often used .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their diverse biological activities. The compound could serve as a scaffold for designing novel drugs. Researchers can modify its structure to create analogs with improved pharmacological properties. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics have a 1,2,3-triazole core .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this important scaffold. One popular approach is the click chemistry method, which allows efficient and straightforward access to 1,2,3-triazoles. Researchers can use this compound as a building block for more complex molecules in organic synthesis .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles continue to find applications in diverse areas, including catalysis, materials chemistry, and medicinal chemistry.

Mechanism of Action

Target of Action

The compound, also known as 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is a complex molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds due to the presence of the 1,2,3-triazole ring. This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with compounds containing a 1,2,3-triazole ring .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-6-5-15-16-18/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLXYRVRVXMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

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